REACTION_CXSMILES
|
C1(O[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)C=CC=CC=1.[CH2:15]=[O:16].[ClH:17].[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[CH2:15]([O:16][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][Cl:17])=[CH:14][CH:13]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
85.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
by vigorous stirring of the resulting mixture
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 l four-necked flask, there were placed
|
Type
|
ADDITION
|
Details
|
was added to the resulting reaction mixture
|
Type
|
WASH
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Details
|
The resulting organic layer in the mixture was washed twice with 200 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The thus obtained organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent by evaporation
|
Type
|
ADDITION
|
Details
|
To the so obtained viscous oily substance were added about 200 ml of n-heptane and 50 ml of ethyl ether
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Type
|
STIRRING
|
Details
|
Upon stirring of the resulting mixture at room temperature
|
Type
|
CUSTOM
|
Details
|
crystals precipitated
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |